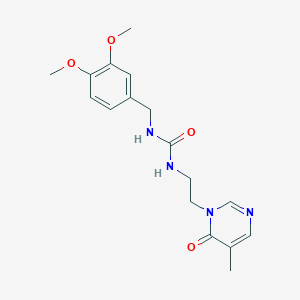

1-(3,4-dimethoxybenzyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea

Description

1-(3,4-Dimethoxybenzyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea is an organic compound that belongs to the class of ureas Ureas are known for their wide range of applications in pharmaceuticals, agriculture, and industrial chemistry

Properties

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(5-methyl-6-oxopyrimidin-1-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O4/c1-12-9-18-11-21(16(12)22)7-6-19-17(23)20-10-13-4-5-14(24-2)15(8-13)25-3/h4-5,8-9,11H,6-7,10H2,1-3H3,(H2,19,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSDWRMMCYSGDQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CN(C1=O)CCNC(=O)NCC2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethoxybenzyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea typically involves the following steps:

Formation of the Benzyl Intermediate: The starting material, 3,4-dimethoxybenzyl chloride, reacts with an appropriate amine to form the benzyl intermediate.

Coupling with Pyrimidinyl Intermediate: The benzyl intermediate is then coupled with a pyrimidinyl intermediate, which is synthesized from 5-methyl-6-oxopyrimidine.

Urea Formation: The final step involves the reaction of the coupled intermediate with an isocyanate or a carbamate to form the urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxybenzyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea can undergo various chemical reactions, including:

Oxidation: The methoxy groups on the benzyl ring can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The urea moiety can be reduced to form amines.

Substitution: The benzyl and pyrimidinyl groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.

Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) under appropriate conditions.

Major Products

Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.

Reduction: Formation of corresponding amines.

Substitution: Formation of substituted benzyl or pyrimidinyl derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxybenzyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea depends on its specific application:

Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.

Therapeutic Effects: It may interfere with cellular pathways, leading to the desired therapeutic outcome, such as apoptosis in cancer cells or inhibition of inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

1-(3,4-Dimethoxybenzyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)thiourea: Similar structure but with a thiourea moiety instead of urea.

1-(3,4-Dimethoxybenzyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)carbamate: Similar structure but with a carbamate moiety instead of urea.

Uniqueness

1-(3,4-Dimethoxybenzyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Biological Activity

1-(3,4-Dimethoxybenzyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea is a compound of interest due to its potential biological activities. This article summarizes the available research on its biological effects, mechanisms of action, and therapeutic potentials.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C18H22N4O4

- Molecular Weight : 354.39 g/mol

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| PC-3 (Prostate) | 20 | Cell cycle arrest |

| A549 (Lung) | 25 | Reactive oxygen species (ROS) generation |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It showed effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : It interferes with the normal progression of the cell cycle, particularly at the G2/M phase.

- ROS Generation : Increased levels of reactive oxygen species contribute to cellular stress and apoptosis in tumor cells.

Case Study 1: Breast Cancer

In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a significant reduction in cell viability after 48 hours. Flow cytometry analysis confirmed an increase in apoptotic cells.

Case Study 2: Bacterial Infections

A clinical evaluation demonstrated that patients with infections resistant to conventional antibiotics showed improved outcomes when treated with this compound as part of a combination therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.